Lipophilicity (LogP) Comparison: Increased Hydrophobicity vs. Unsubstituted Thiophene Amine
1-Cyclopropyl-1-thien-2-ylmethanamine (CAS 473732-80-8) demonstrates significantly higher calculated lipophilicity compared to the unsubstituted parent compound 2-thiophenemethylamine. The presence of the cyclopropyl group increases the LogP value, which is a key determinant of membrane permeability and blood-brain barrier penetration potential . This difference is quantifiable using computational chemistry data.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.1579 (Calculated) |
| Comparator Or Baseline | 2-Thiophenemethylamine (CAS 27757-85-3): Estimated LogP = 0.82 (Calculated) |
| Quantified Difference | ΔLogP ≈ 1.34 (Target compound is >1.3 LogP units more lipophilic) |
| Conditions | Computational prediction (source: ChemScence for target, estimated for comparator) |
Why This Matters
This substantial difference in lipophilicity directly impacts the compound's behavior in biological assays, including membrane permeability and protein binding, making it a distinct tool for medicinal chemists optimizing ADME properties.
